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molecular formula C7H6N2O B494247 5-Amino-2-hydroxybenzonitrile CAS No. 87029-84-3

5-Amino-2-hydroxybenzonitrile

Cat. No. B494247
M. Wt: 134.14g/mol
InChI Key: CKAOIPFLGXRQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351719B2

Procedure details

4.50 g (27.00 mmol) of 2-hydroxy-5-nitro-benzonitrile was added to a suspension of 0.45 g Pd/C (10%) in 45 mL EtOAc and the mixture was hydrogenated for 1.5 hours under 3 bar H2atmosphere. The catalyst was filtered off and the residue dried i. vac.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5]>CCOC(C)=O.[Pd]>[NH2:10][C:7]1[CH:8]=[CH:9][C:2]([OH:1])=[C:3]([CH:6]=1)[C:4]#[N:5]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
OC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
45 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the residue dried i

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
NC=1C=CC(=C(C#N)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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